

An In-depth Technical Guide to N,N-Dimethyltriisopropylsilylamine

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Compound of Interest

Compound Name: *N,N-Dimethyltriisopropylsilylamine*

Cat. No.: *B063685*

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CAS Number: 181231-66-3

This technical guide provides a comprehensive overview of **N,N-Dimethyltriisopropylsilylamine**, a versatile organosilicon compound. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document covers the synthesis, properties, and key applications of this compound, with a particular focus on its role as a silylating agent for the introduction of the triisopropylsilyl (TIPS) protecting group, a critical component in modern organic synthesis.

Chemical Properties and Specifications

N,N-Dimethyltriisopropylsilylamine is a sterically hindered aminosilane that serves as an effective reagent for the introduction of the triisopropylsilyl (TIPS) protecting group. Its physical and chemical properties are summarized in the table below.

Property	Value
CAS Number	181231-66-3
Molecular Formula	C ₁₁ H ₂₇ NSi
Molecular Weight	201.43 g/mol
Appearance	Colorless liquid
Boiling Point	76-78 °C @ 8 mmHg
Density	0.833 g/mL at 25 °C

Synthesis

A general and reliable method for the synthesis of **N,N-Dimethyltriisopropylsilylamine** involves the reaction of triisopropylsilyl chloride with dimethylamine. This nucleophilic substitution reaction typically proceeds in an inert solvent and in the presence of a base to neutralize the hydrochloric acid byproduct.

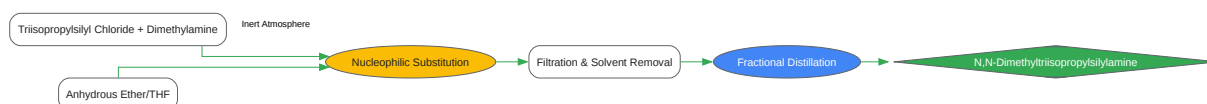
Experimental Protocol: Synthesis of N,N-Dimethyltriisopropylsilylamine

Materials:

- Triisopropylsilyl chloride
- Dimethylamine (in a suitable solvent like THF or as a condensed gas)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Triethylamine or other suitable base
- Inert gas (Argon or Nitrogen)
- Standard glassware for anhydrous reactions

Procedure:

- A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to an inert gas line is charged with a solution of dimethylamine in anhydrous diethyl ether.
- The solution is cooled to 0 °C in an ice bath.
- Triisopropylsilyl chloride, dissolved in anhydrous diethyl ether, is added dropwise to the stirred dimethylamine solution via the dropping funnel.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure the reaction goes to completion.
- The reaction mixture is cooled to room temperature, and the resulting ammonium salt precipitate is removed by filtration under an inert atmosphere.
- The solvent is removed from the filtrate under reduced pressure.
- The crude **N,N-Dimethyltriisopropylsilylamine** is then purified by fractional distillation under reduced pressure to yield the final product.



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Synthesis Workflow

Applications in Drug Development and Organic Synthesis

The primary application of **N,N-Dimethyltriisopropylsilylamine** is as a highly effective silylating agent. The triisopropylsilyl (TIPS) group it introduces is a robust protecting group for various functional groups, most notably alcohols. The steric bulk of the three isopropyl groups

provides significant stability to the resulting silyl ether, making it resistant to a wide range of reaction conditions.

Protection of Alcohols

In the synthesis of complex molecules, such as active pharmaceutical ingredients (APIs), it is often necessary to selectively protect hydroxyl groups to prevent unwanted side reactions. The TIPS group is particularly valuable due to its high stability under both acidic and basic conditions, while still being removable under specific conditions, typically with a fluoride source like tetrabutylammonium fluoride (TBAF).

Role in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a cornerstone of modern drug discovery, enabling the rapid and efficient assembly of peptides. During SPPS, the side chains of amino acids must be protected to ensure the correct peptide sequence is formed. While **N,N-Dimethyltriisopropylsilylamine** is not directly used in the main SPPS workflow, the related compound, triisopropylsilane (TIS), is a critical reagent in the final cleavage step. TIS acts as a cation scavenger, preventing the reactive carbocations generated during the acidic cleavage of other protecting groups from causing undesired modifications to sensitive amino acid residues like tryptophan and methionine. The use of a bulky silyl protecting group like TIPS, introduced by **N,N-Dimethyltriisopropylsilylamine**, can be advantageous for certain synthetic strategies requiring orthogonal protection schemes.

Experimental Protocol: General Procedure for TIPS Protection of a Primary Alcohol

Materials:

- Primary alcohol substrate
- **N,N-Dimethyltriisopropylsilylamine**
- Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
- Inert gas (Argon or Nitrogen)

- Standard glassware for anhydrous reactions

Procedure:

- The primary alcohol is dissolved in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.
- **N,N-Dimethyltriisopropylsilylamine** (typically 1.1 to 1.5 equivalents) is added to the solution via syringe.
- The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
- The organic layer is separated, and the aqueous layer is extracted with DCM.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product can be purified by column chromatography on silica gel to yield the pure TIPS-protected alcohol.



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